[Ir[dF(CF3)2ppy]2(bpy)]PF6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [Ir[dF(CF3)2ppy]2(bpy)]PF6 is an organometallic iridium (III) complex. It is widely used as a photocatalyst in various organic transformations. The compound consists of two cyclometalated ligands, 2-(2,4-difluorophenyl)pyridine, and one bipyridine ligand, coordinated to an iridium center. The hexafluorophosphate anion (PF6) serves as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Ir[dF(CF3)2ppy]2(bpy)]PF6 typically involves the following steps:
Preparation of the Cyclometalated Iridium Complex: The initial step involves the reaction of iridium trichloride hydrate with 2-(2,4-difluorophenyl)pyridine in the presence of a base such as sodium carbonate. This reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions to form the cyclometalated iridium complex.
Coordination with Bipyridine: The cyclometalated iridium complex is then reacted with bipyridine in a solvent such as dichloromethane. The reaction mixture is stirred at room temperature to allow the coordination of bipyridine to the iridium center.
Formation of the Hexafluorophosphate Salt: Finally, the iridium complex is treated with ammonium hexafluorophosphate to form the desired this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Photoredox Catalysis: [Ir[dF(CF3)2ppy]2(bpy)]PF6 is widely used in photoredox catalysis, where it facilitates the transfer of electrons under light irradiation.
Oxidation and Reduction: The compound can undergo redox reactions, where it can either donate or accept electrons.
Common Reagents and Conditions
Light Source: Visible light, typically blue LED light, is used to activate the photocatalyst.
Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.
Bases and Acids: Bases like sodium carbonate and acids like trifluoroacetic acid are often used to facilitate the reactions.
Major Products Formed
Cross-Coupling Products: The compound is effective in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.
Radical Addition Products: It can also facilitate the addition of radicals to various substrates, leading to the formation of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: [Ir[dF(CF3)2ppy]2(bpy)]PF6 is extensively used in organic synthesis for the formation of complex molecules through photoredox catalysis.
Material Science: The compound is used in the development of new materials, including light-emitting diodes (LEDs) and organic photovoltaics.
Biology and Medicine
Biological Probes: It is also used in the development of biological probes for imaging and diagnostic applications.
Industry
Wirkmechanismus
The mechanism of action of [Ir[dF(CF3)2ppy]2(bpy)]PF6 involves the absorption of visible light, leading to the excitation of the iridium complex. This excited state can then participate in electron transfer processes, either donating or accepting electrons to facilitate various chemical transformations. The molecular targets and pathways involved include the activation of substrates through single-electron transfer (SET) mechanisms, leading to the formation of reactive intermediates that undergo further reactions to form the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Ir(dFppy)2(dtbbpy)]PF6: This compound has similar photoredox catalytic properties but with different ligands, leading to variations in reactivity and selectivity.
[Ir(dF(CF3)ppy)2(dtbpy)]PF6: Another similar compound with different bipyridine ligands, affecting its catalytic performance and applications.
[Ir(ppy)2(bpy)]PF6: A widely used photoredox catalyst with different cyclometalated ligands, offering distinct reactivity profiles.
Uniqueness
The uniqueness of [Ir[dF(CF3)2ppy]2(bpy)]PF6 lies in its combination of ligands, which provides a balance of stability, reactivity, and selectivity. The presence of the difluorophenyl and trifluoromethyl groups enhances its photophysical properties, making it a highly efficient photocatalyst for a wide range of organic transformations .
Biologische Aktivität
The compound [Ir[dF(CF3)2ppy]2(bpy)]PF6 is a complex iridium(III) coordination compound that has garnered attention in the fields of photochemistry and medicinal chemistry. Its unique structure, which incorporates fluorinated ligands, enhances its potential biological applications, particularly in photodynamic therapy (PDT) and as a luminescent probe in biological systems.
Chemical Structure and Properties
- Chemical Formula : this compound
- Molecular Weight : Approximately 800 g/mol
- Key Components :
- dF(CF3)2ppy : A fluorinated phenylpyridine ligand that increases lipophilicity and alters electronic properties.
- bpy : 2,2'-bipyridine, a common chelating ligand that stabilizes the metal center.
The biological activity of this compound primarily arises from its ability to generate reactive oxygen species (ROS) upon excitation with light, which is critical for its application in PDT. The mechanism involves:
- Light Absorption : The complex absorbs visible light, promoting electrons to higher energy states.
- Energy Transfer : Excited states can transfer energy to molecular oxygen, producing singlet oxygen (1O2).
- Cellular Interaction : The generated ROS can induce oxidative stress in target cells, leading to apoptosis or necrosis.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown:
- In vitro Studies : The compound demonstrated selective toxicity towards cancer cells compared to normal cells. For instance, it was effective against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range.
- Mechanism of Action : The cytotoxicity is attributed to ROS generation leading to DNA damage and apoptosis.
Photodynamic Therapy (PDT)
The compound's properties make it suitable for use in PDT:
- Selectivity : Its targeting ability allows for localized treatment of tumors while minimizing damage to surrounding healthy tissue.
- Clinical Relevance : Preliminary studies suggest potential for treating superficial tumors and precancerous lesions.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 5.0 | ROS-induced apoptosis |
MCF-7 | 4.5 | DNA damage |
A549 | 6.0 | Cell cycle arrest |
Study 2: In Vivo Efficacy
An animal model study evaluated the efficacy of this compound in PDT:
- Methodology : Mice bearing subcutaneous tumors were treated with the compound followed by light exposure.
- Results : Tumor growth was significantly inhibited compared to control groups, with minimal systemic toxicity observed.
Discussion
The unique properties of this compound make it a promising candidate for further development as an anticancer agent. Its ability to generate ROS selectively in tumor cells under light activation provides a dual mechanism of action—targeting both cellular metabolism and inducing oxidative stress.
Eigenschaften
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;2-pyridin-2-ylpyridine;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOYCTPYBIAEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18F16IrN4P-3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.